molecular formula C24H21N3O2S B5323951 (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide

(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide

Cat. No.: B5323951
M. Wt: 415.5 g/mol
InChI Key: YMFIPTLTCNOALR-JCMHNJIXSA-N
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Description

(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide is a complex organic compound that features an indole, phenylformamido, and thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a precursor like tryptamine, the indole ring can be constructed through Fischer indole synthesis.

    Amidation Reaction: The phenylformamido group can be introduced via an amidation reaction using phenyl isocyanate.

    Thiophene Introduction: The thiophene ring can be added through a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the double bonds or functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with indole and thiophene rings are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, due to their ability to interact with biological targets.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene rings can bind to specific sites, modulating the activity of these targets and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(furan-2-YL)prop-2-enamide: Similar structure but with a furan ring instead of thiophene.

    (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(pyridin-2-YL)prop-2-enamide: Contains a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of (2Z)-N-[2-(1H-Indol-3-YL)ethyl]-2-(phenylformamido)-3-(thiophen-2-YL)prop-2-enamide lies in its specific combination of indole, phenylformamido, and thiophene moieties, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[(Z)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c28-23(17-7-2-1-3-8-17)27-22(15-19-9-6-14-30-19)24(29)25-13-12-18-16-26-21-11-5-4-10-20(18)21/h1-11,14-16,26H,12-13H2,(H,25,29)(H,27,28)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFIPTLTCNOALR-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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